molecular formula C21H16ClN3O2S B2475567 5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 902870-01-3

5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2475567
CAS No.: 902870-01-3
M. Wt: 409.89
InChI Key: HFLWDBZKMDDNEW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS: 902870-01-3, MF: C₂₁H₁₆ClN₃O₂S, MW: 409.89 g/mol) features a benzamide core substituted with a methoxy group at position 2, a chlorine atom at position 5, and a thiazolo[5,4-b]pyridine moiety linked via a phenyl ring . This hybrid structure combines a planar aromatic system with a bicyclic heterocycle, enabling diverse biological interactions.

Synthesis and Key Applications Synthetic routes often involve Suzuki-Miyaura cross-coupling reactions to attach the thiazolo[5,4-b]pyridine group to the phenyl ring, followed by amide bond formation with the benzamide fragment (e.g., using HATU or EDC/NHS coupling agents) .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-12-5-6-13(20-25-16-4-3-9-23-21(16)28-20)10-17(12)24-19(26)15-11-14(22)7-8-18(15)27-2/h3-11H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLWDBZKMDDNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then coupled with the benzamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

Chemistry

  • Building Block : It serves as a building block in synthesizing more complex molecules and as a reagent in various chemical reactions.
  • Reactivity : The unique functional groups allow it to participate in diverse chemical transformations, enhancing its utility in synthetic organic chemistry.

Biology

  • Biological Activities : The compound is investigated for its potential biological activities, including:
    • Antimicrobial Properties : Studies have shown that derivatives exhibit antibacterial activity against pathogens like E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL .
    • Anticancer Activity : Research indicates significant anticancer properties against various cell lines, with IC50 values between 3 to 20 µM. Mechanisms include inhibition of angiogenesis and modulation of signaling pathways related to tumor growth .

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its use as a therapeutic agent for diseases such as cancer and infections. The compound's ability to influence cell signaling pathways makes it a candidate for drug development targeting specific diseases .

Industrial Applications

  • Material Development : It is utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer properties. The following table summarizes the anticancer activity of related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound APancreatic Cancer7Angiogenesis inhibition
Compound BBreast Cancer14Cell signaling modulation
Compound CProstate Cancer10Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

PathogenMIC (µg/mL)Comparison AntibioticInhibition Zone (mm)
E. coli40Ceftriaxone29
S. aureus30Ceftriaxone24
P. aeruginosa50Ceftriaxone19

Case Studies

A notable study focused on the anticancer effects of thiazolo[5,4-b]pyridine derivatives highlighted that modifications at the phenyl ring significantly influenced their potency against various cancer cell lines. The findings suggested that specific substitutions could enhance selectivity and efficacy while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Sulfonamide Derivatives with Pyridine/Thiazole Moieties

Compound Name Biological Activity Key Data (IC₅₀ or % Inhibition) Reference
5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide (15a) α-Amylase/α-glucosidase inhibition (anti-diabetic) α-Amylase: 44.36% inhibition; α-glucosidase: N/A
5-Chloro-2-methoxy-N-(4-(N-pyridin-3-ylsulfamoyl)phenyl)benzamide (15b) Acetylcholinesterase inhibition (anti-Alzheimer’s) AChE inhibition: Moderate activity
Target compound Kinase inhibition (anticancer) Preliminary in vitro cytotoxicity (exact values not reported)

Structural Insights :

  • 15a/15b : Replace the thiazolo[5,4-b]pyridine with sulfonamide-linked pyridine, enhancing enzyme inhibition but reducing kinase selectivity .
  • Target compound : The thiazolo[5,4-b]pyridine group likely improves ATP-binding pocket interactions in kinases compared to sulfonamide derivatives .

Thiazolo[5,4-b]Pyridine-Based Kinase Inhibitors

Compound Name Target Kinase Potency (IC₅₀) Selectivity Profile Reference
6a–i, 6k–w (Thiazolo[5,4-b]pyridine amides) c-KIT 10–100 nM High selectivity over PDGFR/VEGFR
Target compound Undisclosed N/A Likely broad-spectrum (anticancer)

Key Findings :

  • Derivatives from exhibit nanomolar c-KIT inhibition due to optimized amide substituents (e.g., trifluoromethyl groups enhance hydrophobic interactions).

Benzamide Analogs with Varied Substituents

Compound Name Structural Variation Biological Activity Reference
5-Chloro-2-methoxy-N-phenethylbenzamide Replaces thiazolo[5,4-b]pyridine with phenethyl Anticancer (unspecified)
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide Substituted thiazole ring Unreported
Target compound Thiazolo[5,4-b]pyridine-phenyl linkage Kinase inhibition

Critical Analysis :

  • Phenethyl substitution () : Lacks the thiazolo[5,4-b]pyridine’s π-π stacking capacity, reducing kinase affinity.
  • Thiazole derivatives () : Simpler thiazole rings may limit conformational rigidity compared to the fused bicyclic system in the target compound.

Anticancer Thiadiazole Derivatives

Compound Name Cell Line (IC₅₀) Comparison to 5-FU Reference
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) Caco-2: 1.8 µM More potent
Target compound Undisclosed cell lines Likely comparable

Mechanistic Notes:

  • Thiadiazole derivatives (e.g., 7d) achieve cytotoxicity via tubulin disruption, whereas the target compound’s mechanism may involve kinase signaling pathways .

Biological Activity

5-Chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the available literature on its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.

The molecular formula of this compound is C18H19ClN2O, with a molar mass of approximately 320.81 g/mol. The compound features a thiazolo[5,4-b]pyridine moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer properties. For example, compounds with similar structures have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including pancreatic and breast cancer cells . The mechanism often involves the inhibition of angiogenesis and modulation of cell signaling pathways associated with tumor growth.

Table 1: Anticancer Activity of Thiazolo[5,4-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound APancreatic Cancer7Angiogenesis inhibition
Compound BBreast Cancer14Cell signaling modulation
Compound CProstate Cancer10Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that thiazolo[5,4-b]pyridine derivatives demonstrate antibacterial activity against a range of pathogens including E. coli, S. aureus, and P. aeruginosa. The minimum inhibitory concentration (MIC) values reported for these compounds often fall within the range of 20 to 50 µg/mL, indicating comparable efficacy to standard antibiotics like ceftriaxone .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Comparison AntibioticInhibition Zone (mm)
E. coli40Ceftriaxone29
S. aureus30Ceftriaxone24
P. aeruginosa50Ceftriaxone19

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiazolo derivatives often inhibit key enzymes involved in cancer progression and microbial growth.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Immune Response : Some studies suggest that these compounds can enhance immune responses against infections.

Case Studies

A notable study explored the anticancer effects of a series of thiazolo[5,4-b]pyridine derivatives, revealing that modifications at the phenyl ring significantly affected their potency against various cancer cell lines. The study concluded that specific substitutions could enhance both selectivity and efficacy in targeting cancer cells while minimizing toxicity to normal cells .

Q & A

Q. Yield Optimization :

  • Solvent choice (e.g., pyridine for amide coupling) and temperature control are critical. Microwave-assisted synthesis, as seen in related heterocycles, can reduce reaction times and improve yields .
  • Catalytic additives (e.g., DMAP for acyl transfer) may enhance reaction efficiency .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the benzamide moiety) .
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons from the thiazolopyridine ring) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions. For example, centrosymmetric dimers via N–H⋯N bonds are observed in analogous thiazole derivatives, stabilizing the structure .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How do structural modifications (e.g., substituents on the thiazolo-pyridine ring) affect biological activity?

Answer:

  • Electron-Withdrawing Groups : Chlorine or nitro groups on the thiazole ring enhance electron deficiency, potentially improving binding to enzymatic targets (e.g., kinase inhibition) .
  • Methoxy Group : The 2-methoxy substituent on the benzamide moiety increases lipophilicity, influencing pharmacokinetic properties like membrane permeability .
  • Structure-Activity Relationship (SAR) : Computational docking studies (e.g., AutoDock Vina) predict interactions with targets such as PFOR enzymes, where the thiazole ring binds to active-site residues .

Q. Experimental Validation :

  • Replace the thiazolo-pyridine with isothiazole or oxadiazole rings to assess activity loss/gain .
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., against anaerobe-specific PFOR) .

Advanced: How can data contradictions in biological assays (e.g., varying IC₅₀ values) be resolved?

Answer:
Contradictions often arise from:

  • Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter compound solubility and activity. Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Cell Line Variability : Use isogenic cell lines or primary cells to minimize genetic drift effects. For example, thiazole derivatives show varied cytotoxicity in HeLa vs. MCF-7 cells due to differential receptor expression .
  • Metabolic Stability : Assess liver microsome stability to identify rapid degradation, which may explain inconsistent in vivo vs. in vitro results .

Q. Statistical Approaches :

  • Meta-analysis of multiple datasets to identify outliers.
  • Machine learning models (e.g., random forests) to predict confounding variables .

Advanced: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • ADMET Prediction : Tools like SwissADME or ProTox-II estimate:
    • Lipophilicity (LogP) : Critical for blood-brain barrier penetration. The methoxy group lowers LogP, reducing CNS toxicity .
    • Hepatotoxicity : Structural alerts (e.g., thiazole rings) are flagged via QSAR models .
  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • Docking Studies : Identify off-target interactions (e.g., with hERG channels) using Glide or GOLD software .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Intermediate Stability : Thiazolo-pyridine intermediates may degrade under prolonged heating. Use low-temperature cyclization (e.g., 80°C) with POCl₃ .
  • Purification : Replace column chromatography with recrystallization (e.g., methanol/water mixtures) for larger batches .
  • Regioselectivity : Control substituent positions using directing groups (e.g., nitro groups for Friedel-Crafts reactions) .

Advanced: How does the compound’s crystal packing influence its physicochemical properties?

Answer:

  • Hydrogen Bonding : Centrosymmetric dimers (N–H⋯N) in the crystal lattice enhance thermal stability, as seen in related benzamide-thiazole hybrids .
  • Solubility : Tight packing via π-π stacking (e.g., between thiazole and benzene rings) reduces aqueous solubility. Co-crystallization with succinic acid improves dissolution rates .
  • Hygroscopicity : Polar groups (e.g., methoxy) may increase moisture uptake, requiring anhydrous storage .

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